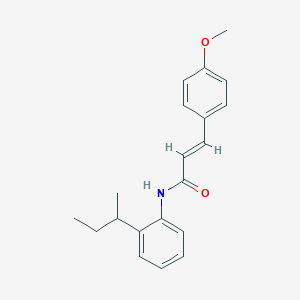
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMS-204352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery.
Wirkmechanismus
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various cellular processes. By inhibiting PDE4, this compound increases the levels of cAMP, leading to downstream effects that result in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various preclinical models. It reduces the production of pro-inflammatory cytokines and chemokines and inhibits the activation of inflammatory cells. This compound has also been shown to have potent analgesic effects in various models of pain. It reduces pain sensitivity and improves pain-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide is its selectivity for PDE4, which reduces the potential for off-target effects. It has also been shown to have excellent pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its potential for side effects, such as nausea and vomiting.
Zukünftige Richtungen
In the field of drug discovery include the optimization of its pharmacokinetic properties and the development of more potent and selective PDE4 inhibitors. N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and develop more potent and selective PDE4 inhibitors.
Synthesemethoden
The synthesis of N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-sec-butylphenylamine with 4-methoxyphenylacrylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. This compound has also been studied for its potential application in the treatment of neuropathic pain, cancer, and other diseases.
Eigenschaften
IUPAC Name |
(E)-N-(2-butan-2-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-15(2)18-7-5-6-8-19(18)21-20(22)14-11-16-9-12-17(23-3)13-10-16/h5-15H,4H2,1-3H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBISFMCJXQIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
![3-sec-butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323633.png)
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5323634.png)
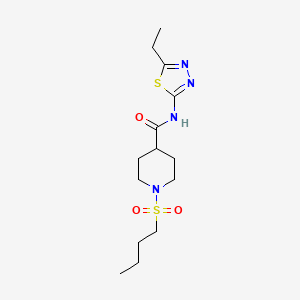
![1-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5323649.png)
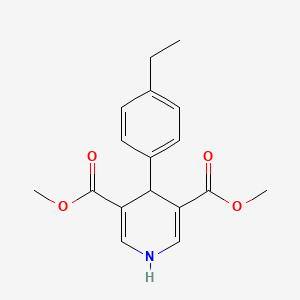
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)
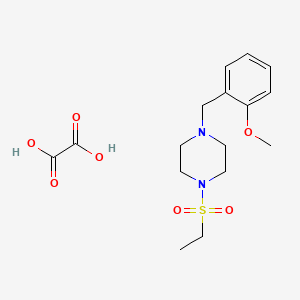
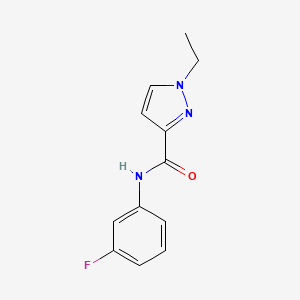
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5323680.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)